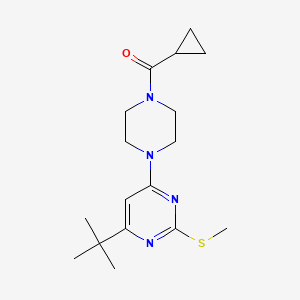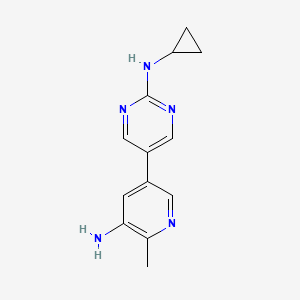![molecular formula C15H18ClFN6O B6441455 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549014-97-1](/img/structure/B6441455.png)
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the piperazine ring and the isopropyl group would likely cause the molecule to have a fairly complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups present in the molecule. For example, the piperazine ring is known to participate in a variety of chemical reactions, and the presence of the fluorine atom could also affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Mécanisme D'action
Target of Action
The primary target of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is the G-protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . This receptor plays a crucial role in regulating glucose homeostasis by stimulating insulin release and promoting the secretion of incretin hormones such as GLP-1 (glucagon-like peptide-1).
Mode of Action
The compound acts as an agonist of GPR119. Upon binding to GPR119, it activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the stimulation of adenylate cyclase, increasing cyclic AMP (cAMP) levels within the cell. Elevated cAMP levels enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner and promote the release of incretin hormones from the gastrointestinal tract .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the cAMP signaling pathway and the incretin hormone pathway. Activation of GPR119 increases cAMP levels, which in turn enhances insulin secretion and incretin hormone release. These pathways collectively improve glucose homeostasis by increasing insulin levels and enhancing the body’s response to glucose intake .
Pharmacokinetics
The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, leading to good bioavailability. It is distributed throughout the body, with a significant concentration in the pancreas and gastrointestinal tissues. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes .
Result of Action
At the molecular level, the compound’s action results in increased insulin secretion and enhanced incretin hormone release. This leads to improved glucose uptake by tissues and better glycemic control. At the cellular level, the compound enhances the responsiveness of pancreatic β-cells to glucose, thereby improving insulin secretion in response to meals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures, potentially reducing its efficacy. Additionally, interactions with other medications or dietary components can alter its absorption and metabolism, impacting its overall effectiveness .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN6O/c1-9(2)12-11(17)13(24)21-15(20-12)23-5-3-22(4-6-23)14-18-7-10(16)8-19-14/h7-9H,3-6H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEMTUJRUBPNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441373.png)
![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6441375.png)

![6-cyclopropyl-2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6441385.png)
![5-fluoro-2,4-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441390.png)
![5-fluoro-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441404.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6441408.png)
![3-fluoro-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441424.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441435.png)
![3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441439.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441443.png)

![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441462.png)
![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441464.png)